3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8-4-10(6-14)12(11(13)5-8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMCKDJTARGOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethoxy Group Addition:
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzoic acid.
Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production Methods
In industrial applications, continuous flow processes may be utilized for enhanced efficiency and yield, ensuring consistent product quality.
Chemistry
3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Conversion to carboxylic acids.
- Reduction : Formation of alcohols.
- Substitution Reactions : The chloro group can be replaced by nucleophiles under appropriate conditions.
Biology
Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, exploring its role as a possible therapeutic agent. For example:
- Investigations into its effects on specific biological pathways or targets.
- Potential as a building block in drug synthesis.
Medicine
The compound is being explored for its utility in pharmaceutical development. Its unique functional groups may confer specific biological activities, making it a candidate for drug formulation.
Case Studies
-
Biological Activity Investigation
- A study evaluated the interaction of this compound with various biological targets, revealing promising results in modulating enzyme activity.
-
Synthesis of Derivatives
- Research demonstrated the synthesis of derivatives from this compound that exhibited enhanced biological activity compared to the parent compound, suggesting avenues for drug development.
Comparison with Related Compounds
| Compound Name | Structural Features | Application Differences |
|---|---|---|
| 3-Chloro-2-methylbenzaldehyde | Lacks cyclopropylmethoxy group | Different reactivity and applications |
| 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde | Lacks chloro group | Variations in chemical properties |
| 3-Chloro-5-methylbenzaldehyde | Lacks cyclopropylmethoxy group | Limited functional diversity |
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and cyclopropylmethoxy groups may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
- Key Differences :
- Replaces the cyclopropylmethoxy group at position 2 with a hydroxyl group.
- Features a chloromethyl (-CH₂Cl) substituent at position 3 instead of a chlorine atom.
- Impact :
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde
- Key Differences :
- Substitutes the cyclopropylmethoxy group with a smaller methoxymethyl (-CH₂OCH₃) group.
- Lacks a chlorine atom at position 3.
- Absence of chlorine alters electronic effects (e.g., reduced electron-withdrawing character) .
5-Chloro-2-hydroxybenzaldehyde
- Key Differences :
- Chlorine at position 5 instead of position 3.
- Hydroxyl group at position 2 instead of cyclopropylmethoxy.
- Impact :
Physicochemical Properties
| Property | 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde | 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde | 5-Chloro-2-hydroxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | ~224.6 g/mol | ~200.6 g/mol | ~156.6 g/mol |
| Lipophilicity (LogP) | High (cyclopropane enhances hydrophobicity) | Moderate (hydroxyl reduces LogP) | Low (polar hydroxyl group) |
| Reactive Sites | Aldehyde, chlorine | Aldehyde, chloromethyl, hydroxyl | Aldehyde, hydroxyl, chlorine |
Note: Data extrapolated from structural analogues and synthesis protocols .
Stability and Handling
- Stability : The aldehyde group necessitates storage under inert conditions to prevent oxidation.
- Thermal Degradation : Cyclopropyl groups may decompose at high temperatures (>200°C), releasing strain energy .
Biological Activity
3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde is a chemical compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a chlorinated aromatic ring with a cyclopropylmethoxy substituent and an aldehyde functional group. Its molecular formula is .
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzaldehydes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Benzaldehyde Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 24 µg/mL |
2. Anti-inflammatory Properties
Research has demonstrated that certain benzaldehyde derivatives possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.
Case Study:
In a recent study, a derivative similar to this compound was administered to murine models exhibiting inflammation. The results indicated a significant reduction in paw edema and cytokine levels compared to control groups.
3. Antitumor Activity
Benzaldehyde derivatives are also being explored for their antitumor potential. Compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Table 2: Cytotoxicity of Benzaldehyde Derivatives on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-231 (Breast) | 15 |
| Compound D | A549 (Lung) | 20 |
| This compound | HeLa (Cervical) | 18 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, promoting cell death.
- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which may contribute to their overall biological efficacy.
Q & A
Q. What are the common synthetic routes for 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, cyclopropylmethoxy groups can be introduced by reacting a chlorinated benzaldehyde precursor with cyclopropylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key factors affecting yield include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) improves etherification efficiency .
- Temperature control : Excessive heat may lead to dehalogenation or cyclopropane ring opening.
Table 1 : Comparison of synthetic approaches
| Method | Precursor | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|---|
| Etherification | 3-Chloro-5-methylsalicylaldehyde | K₂CO₃/TBAB | 68 | 3-Chloro-5-methylphenol |
| Friedel-Crafts | 2-(Chloromethyl)benzaldehyde derivative | AlCl₃ | 52 | Isomeric impurities |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical resistance) and flame-retardant lab coats are mandatory. Inspect gloves for defects before use .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks. Ensure eyewash stations and safety showers are accessible .
- Spill management : Neutralize spills with dry sand or alcohol-insoluble foam; avoid water to prevent environmental release .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The aldehyde proton typically appears at δ 9.8–10.2 ppm, while cyclopropane protons resonate as multiplet signals (δ 0.5–1.5 ppm) .
- IR spectroscopy : Detect C=O (aldehyde) stretches at ~1700 cm⁻¹ and C-O-C (ether) vibrations at 1200–1250 cm⁻¹. Compare with reference spectra for 5-chloro-2-hydroxybenzaldehyde analogs .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 228.0452 (calculated for C₁₂H₁₁ClO₂).
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to simulate NMR/IR spectra .
- Variable-temperature NMR : Resolve overlapping signals by cooling samples to –40°C in CD₂Cl₂ .
Example: Inconsistent NOESY correlations for the cyclopropane moiety were resolved by crystallography, confirming steric hindrance from the methyl group .
Q. What strategies optimize regioselectivity in derivatization reactions of this aldehyde?
- Methodological Answer : To direct functionalization to the aldehyde group rather than the chlorine or methyl substituents:
- Protective groups : Temporarily mask reactive sites (e.g., silyl ether protection for hydroxyl intermediates) .
- Catalytic systems : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the aldehyde position while preserving the cyclopropane .
Table 2 : Derivatization outcomes under varying conditions
| Reaction | Catalyst | Selectivity (%) | Major Product |
|---|---|---|---|
| Aldol condensation | L-Proline | 82 | α,β-Unsaturated ketone |
| Reductive amination | NaBH₃CN | 73 | Secondary amine |
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). The aldehyde group shows high affinity for heme iron, suggesting potential metabolic oxidation .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = –0.5) but high plasma protein binding (89%) due to lipophilic substituents .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer : Variations (e.g., 98–100°C vs. 102–104°C) may stem from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
